3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
Description
Properties
CAS No. |
60045-30-9 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C13H12O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h3-4,14-15H,5H2,1-2H3 |
InChI Key |
DVLLGHPCJPEUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC2=C(C=C(OC2=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Meglumine-Catalyzed Pseudo-Three-Component Reaction
A breakthrough in organocatalytic synthesis was achieved using meglumine, a glucose-derived amine, to facilitate the pseudo-three-component coupling of aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one . Optimized conditions employ 10 mol% meglumine in a 1:1 ethanol-water solvent system at room temperature. This method stands out for its sustainability, as the catalyst is non-toxic and reusable for up to four cycles without significant activity loss. Key data from this approach include:
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|
| 4-Nitrobenzaldehyde | 7 | 85 |
| 4-Fluorobenzaldehyde | 10 | 89 |
| Benzaldehyde | 14 | 93 |
The protocol achieves yields up to 93% for electron-deficient aldehydes, with scalability demonstrated at the 10 mmol scale (84% yield) . Mechanistic studies suggest meglumine activates both aldehyde and pyrone components through hydrogen-bonding interactions, enabling efficient C–C bond formation.
Microwave-Assisted Synthesis with DBSO Catalyst
Microwave irradiation coupled with sodium dodecylbenzenesulfonate (DBSO) catalysis represents a high-efficiency route. Under optimized conditions (25 mol% DBSO, ethanol-water solvent, microwave irradiation), reaction times plummet to 12 minutes with yields reaching 95% . Comparative studies show traditional heating under reflux requires 40 minutes for 93% yield, highlighting the kinetic advantages of microwave activation. The surfactant nature of DBSO enhances substrate solubility, while microwave dielectric heating ensures uniform energy distribution. This method is particularly advantageous for electron-poor aldehydes, as demonstrated in Table 2 of the source .
Comparative Analysis of Methodologies
A critical evaluation of the four primary methods reveals trade-offs between sustainability, efficiency, and practicality:
Key findings:
-
Meglumine catalysis offers the best balance of speed, yield, and environmental compatibility, with an E-factor (mass of waste per mass of product) below 1.5 due to catalyst recyclability .
-
Microwave-DBSO achieves the highest yields but requires specialized equipment and higher catalyst loading .
-
Ultrasound methods provide rapid synthesis but show moderate yields for complex aldehydes .
-
Aqueous condensation remains the simplest method for small-scale synthesis but lacks yield data for direct comparison .
Mechanistic Insights and Reaction Optimization
The formation of 3,3'-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) proceeds via a Knoevenagel-type condensation mechanism. In the meglumine-catalyzed pathway, the amine group activates the aldehyde through imine formation, while hydroxyl groups stabilize the transition state via hydrogen bonding . Microwave and ultrasound methods enhance reaction rates by overcoming mass transfer limitations, particularly in biphasic aqueous systems . Solvent composition critically influences yield, with ethanol-water mixtures (1:1 v/v) optimal for balancing substrate solubility and reaction polarity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) include quinones, dihydropyran derivatives, and substituted pyran-2-ones . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (human lung cancer) and MDA-MB-435 (breast cancer) cells. The compound was found to inhibit cell proliferation and induce apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in oncology .
1.2 Anti-inflammatory Properties
The compound has also shown promise as a COX-2 inhibitor, which is crucial for inflammation management. In studies comparing its efficacy to known anti-inflammatory drugs, 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) exhibited comparable COX-2 inhibitory activity, indicating its potential for developing new anti-inflammatory medications .
Materials Science
2.1 Polymer Chemistry
In materials science, the compound serves as a building block for synthesizing various polymeric materials. Its functional groups allow for modifications that can enhance the mechanical properties and thermal stability of polymers. This versatility makes it suitable for applications in coatings, adhesives, and composite materials .
2.2 Antioxidant Applications
The antioxidant properties of 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) have been explored for use in food preservation and packaging. By incorporating this compound into food products or packaging materials, it can help extend shelf life by preventing oxidative degradation .
Food Technology
3.1 Natural Preservative
Given its antioxidant capabilities, the compound is being investigated as a natural preservative in food technology. Its ability to inhibit the growth of spoilage microorganisms while maintaining food quality makes it an attractive alternative to synthetic preservatives .
3.2 Flavoring Agent
Additionally, due to its pleasant aroma and flavor profile, 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) is being studied for potential use as a flavoring agent in the food industry. Its incorporation could enhance the sensory attributes of various food products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated cytotoxic effects on A549 and MDA-MB-435 cells | Significant inhibition of cell growth with IC50 values comparable to standard chemotherapeutics |
| COX-2 Inhibition Study | Assessed anti-inflammatory potential | Exhibited COX-2 inhibition rates similar to indomethacin, indicating strong anti-inflammatory properties |
| Polymer Synthesis Research | Developed new polymer composites | Enhanced mechanical properties and thermal stability when incorporated into polymer matrices |
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methylene bridge provides structural stability, allowing the compound to interact with enzymes and receptors in a specific manner . These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran-2-one Derivatives
Helipyrone B and Plicatipyrone
- Helipyrone B (C₁₄H₁₄O₆): Isolated from Helichrysum plicatum, this compound shares a pyran-2-one core but includes additional acetyloxy and methyl groups. Unlike 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one), helipyrone B lacks a methylene bridge, leading to differences in molecular rigidity and hydrogen bonding capacity .
- Plicatipyrone (C₁₆H₁₈O₆): Features a prenyl group substitution, enhancing its antimicrobial activity against Staphylococcus aureus and Candida albicans. In contrast, 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) primarily demonstrates antioxidant effects .
Coumarin-Based Analog: Dicoumarol
Structural Differences
Dicoumarol (3,3'-Methylenebis(4-hydroxycoumarin); CAS: 66-76-2) replaces the pyran-2-one rings with benzopyran-2-one (coumarin) systems. This aromaticity increases molecular weight (336.3 g/mol vs. ~264.23 g/mol for the pyran derivative) and melting point (290–292°C) .
Functional Comparison
Physicochemical Properties
| Property | 3,3'-Methylenebis(...pyran-2-one) | Dicoumarol |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₆ | C₁₉H₁₂O₆ |
| Melting Point | Not reported | 290–292°C |
| Key Biological Activity | Antioxidant | Anticoagulant |
Biological Activity
3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) is an organic compound recognized for its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by data tables and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 60045-30-9 |
| Molecular Formula | C13H12O6 |
| Molecular Weight | 264.23 g/mol |
| IUPAC Name | 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-6-methylpyran-2-one |
| InChI Key | DVLLGHPCJPEUHA-UHFFFAOYSA-N |
Synthesis
The synthesis of 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with formaldehyde under acidic conditions. This method allows for the formation of the methylene bridge that characterizes this compound, enhancing its stability and reactivity in biological systems.
Antimicrobial Properties
Research indicates that 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various pathogenic fungi, including Alternaria solani, with an IC50 value of approximately 24.9 μg/mL. This suggests potential application in agricultural settings as a fungicide .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It is believed to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanism by which 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) exerts its biological effects involves interactions with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their function. Additionally, the compound's methylene bridge enhances its ability to stabilize interactions with enzymes and receptors .
Case Studies
- Fungal Inhibition Study : A study conducted on A. solani demonstrated that treatment with 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) significantly reduced spore germination rates and altered hyphal morphology, indicating its potential as a biocontrol agent in agriculture .
- Antioxidant Evaluation : Experimental assays showed that the compound could reduce oxidative stress markers in cell cultures, suggesting a protective role against oxidative damage .
Comparative Analysis
To understand the unique properties of 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one), it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (IC50) | Antioxidant Activity |
|---|---|---|
| 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one) | 24.9 μg/mL | High |
| 4-Hydroxy-6-methyl-2H-pyran-2-one | Not specified | Moderate |
| Dihydropyran Derivatives | Variable | Low |
Q & A
Q. What are the key spectroscopic and analytical techniques for characterizing 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)?
Methodological Answer: Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : To confirm the methylene bridge (C13H12O6) and hydroxyl/methyl group positions via chemical shifts .
- Infrared Spectroscopy (IR) : Identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1956978 for related bispyrone derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (264.237 g/mol) and fragmentation patterns .
Q. What are the standard synthetic protocols for 3,3'-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)?
Methodological Answer: Synthesis involves:
- Cyclization of Tricarbonyl Precursors : Optimized via continuous flow synthesis to enhance yield and purity .
- Knoevenagel-Michael Tandem Reactions : For derivatives, using phenylglyoxal hydrate and barbituric acid analogs under reflux conditions .
- Green Chemistry Principles : Solvent-free or aqueous-phase reactions to minimize environmental impact .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (GHS Category: Skin/Eye Irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute oral toxicity LD50: ~300 mg/kg) .
- Waste Disposal : Segregate organic waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?
Methodological Answer:
- Comparative X-ray Analysis : Compare unit cell parameters (e.g., CCDC 1956978) with DFT-optimized geometries to identify lattice distortions .
- Hydrogen-Bonding Networks : Analyze O–H···O interactions (bond lengths: 1.8–2.2 Å) to explain polymorphism or packing variations .
- Dynamic NMR Studies : Probe tautomeric equilibria (e.g., keto-enol shifts) in solution to reconcile solid-state vs. solution-phase discrepancies .
Q. How can computational methods optimize reaction pathways for synthesizing novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization reactions .
- Machine Learning (ML) : Train models on existing reaction databases to prioritize solvent/catalyst combinations (e.g., for Knoevenagel-Michael reactions) .
- Reaction Yield Prediction : Correlate electronic parameters (e.g., Fukui indices) with experimental yields to refine synthetic routes .
Q. What strategies validate the biological activity of derivatives, such as antibacterial properties?
Methodological Answer:
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (e.g., compound 4b in : MIC = 8 µg/mL) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. methyl groups) to assess impact on bioactivity .
- Molecular Docking : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize inhibitory mechanisms .
Q. How can conflicting data on thermal stability be addressed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres to identify degradation pathways .
- Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions (e.g., endothermic peaks at 170–180°C) .
- Accelerated Stability Studies : Expose samples to humidity/UV light to model shelf-life discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
